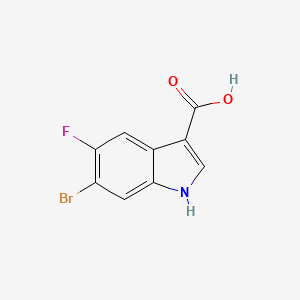

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIKTBYKZBFYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid solubility in DMSO and methanol

An In-depth Technical Guide to the Solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic Acid in DMSO and Methanol

Introduction

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] The solubility of such a compound is a critical physicochemical parameter that dictates its utility in various applications, from reaction kinetics in synthesis to bioavailability in drug development. Understanding its behavior in common laboratory solvents is paramount for researchers.

This guide provides a detailed examination of the solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in two ubiquitous solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. As a senior application scientist, the following analysis synthesizes theoretical chemical principles with practical, field-proven methodologies to provide a comprehensive resource for scientists and drug development professionals.

Physicochemical Profile of the Analyte

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFNO₂ | [3] |

| Molecular Weight | 258.05 g/mol | [3] |

| Physical Form | Light green powder | [3] |

| CAS Number | 1360931-06-1 | [3] |

Figure 1: Structure of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, making it a solvent of choice for compound storage and high-throughput screening.[4][5][6]

Theoretical Analysis of Solubility

The high predicted solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in DMSO is governed by favorable intermolecular interactions:

-

Hydrogen Bonding: The molecule possesses two strong hydrogen bond donors: the carboxylic acid proton (-COOH) and the indole N-H proton. The sulfoxide group (S=O) in DMSO is a powerful hydrogen bond acceptor. This primary interaction is the main driver of solubility.

-

Dipole-Dipole Interactions: Both the analyte and DMSO are highly polar molecules. The carbonyl group (C=O), C-F, and C-Br bonds in the indole derivative, along with the S=O bond in DMSO, create significant dipole moments that lead to strong attractive forces.

-

London Dispersion Forces: The aromatic rings of the indole structure and the methyl groups of DMSO contribute to van der Waals forces, further aiding the solvation process.

Given these factors, the energy released from the formation of these strong solute-solvent interactions is expected to overcome the crystal lattice energy of the solid compound, leading to good solubility.

Figure 2: Key intermolecular interactions with DMSO.

Quantitative Solubility Data

Experimental Protocol: Kinetic Solubility Determination in DMSO

This protocol provides a robust method for determining the maximum kinetic solubility of the compound in DMSO at room temperature.[4] This is a self-validating system as the final concentration measurement via a calibrated analytical method confirms the result.

1. Preparation of Supersaturated Solution: a. Accurately weigh approximately 5-10 mg of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid into a 2 mL microcentrifuge tube. b. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). Use of anhydrous DMSO is critical as moisture can reduce the solubility of some compounds.[8] c. Vortex the mixture vigorously for 5-10 minutes. d. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is clearly visible, indicating supersaturation.

2. Equilibration: a. Incubate the sealed tube at a constant temperature (e.g., 25 °C) for 24 hours on a shaker or rotator. This step is crucial to ensure the system reaches thermodynamic equilibrium.

3. Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000-16,000 x g) for 15 minutes to pellet all undissolved solid material.

4. Sample Preparation and Analysis: a. Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. b. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the chosen analytical method. c. Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy method against a standard curve.

5. Calculation: a. Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This value represents the kinetic solubility.

Solubility in Methanol

Methanol is a polar, protic solvent commonly used in organic synthesis, chromatography, and as a solvent for various analytical techniques.

Theoretical Analysis of Solubility

The solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in methanol is also expected to be favorable, driven by strong intermolecular forces:

-

Hydrogen Bonding: This is the most significant interaction. The compound can act as a hydrogen bond donor (from -COOH and N-H) to the oxygen atom of methanol. Conversely, methanol's hydroxyl group (-OH) can donate a hydrogen bond to the carbonyl oxygen (C=O) of the carboxylic acid. This dual donor/acceptor capability creates a robust hydrogen-bonding network.

-

Dipole-Dipole Interactions: Similar to DMSO, the polar nature of both molecules facilitates strong dipole-dipole attractions.

-

"Like Dissolves Like": The principle of "like dissolves like" is well-illustrated here. Both the solute and solvent have polar functional groups (-COOH, -OH, N-H) and non-polar regions (aromatic ring, methyl group), allowing for effective solvation.

While both DMSO and methanol are excellent solvents for this compound, the protic nature of methanol allows it to act as both a hydrogen bond donor and acceptor, which can lead to a more complex solvation shell compared to the aprotic DMSO.

Figure 4: General workflow for solubility determination.

Comparative Analysis and Practical Considerations

| Feature | Dimethyl Sulfoxide (DMSO) | Methanol |

| Solvent Type | Polar, Aprotic | Polar, Protic |

| Primary Interaction | Strong H-bond acceptor | H-bond donor and acceptor |

| Predicted Solubility | High | High |

| Common Use Case | Stock solutions for biological assays, NMR | Synthesis, purification, chromatography |

| Key Consideration | Hygroscopic; can be cytotoxic or interfere with assays at >0.5% v/v. | Volatile; flammable. |

Expert Insights for Researchers:

-

Choice of Solvent: For creating concentrated stock solutions for long-term storage and use in biological screening, anhydrous DMSO is the industry standard due to its superior solvating power for a diverse range of compounds. [4][6]Methanol is often preferred for chemical reactions where a protic solvent is required or for purification steps like recrystallization.

-

Method Validation: The accuracy of any solubility determination is entirely dependent on the analytical method used for quantification. It is imperative to have a validated, sensitive, and linear method (e.g., HPLC-UV) to ensure trustworthy results.

-

Kinetic vs. Thermodynamic Solubility: The DMSO protocol described provides a kinetic solubility value, which is often sufficient for screening purposes. The shake-flask method with methanol provides the equilibrium (thermodynamic) solubility, which is a more fundamental physicochemical constant. [9]The choice of method should align with the intended application of the data.

Conclusion

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is predicted to have high solubility in both DMSO and methanol. This is attributable to its molecular structure, which features potent hydrogen bond donating groups (-COOH, N-H) and a polarizable aromatic system capable of engaging in strong intermolecular forces with both polar aprotic (DMSO) and polar protic (methanol) solvents. While theoretical analysis provides a strong directional forecast, this guide underscores the absolute necessity of rigorous, experimental validation. The provided protocols offer a robust framework for obtaining reliable, publication-quality solubility data, empowering researchers to utilize this versatile chemical building block with confidence and precision.

References

- Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (n.d.).

- 6-Bromo-5-fluoroindole. (n.d.). PubChem.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 6-Bromo-1H-indole-3-carboxylic acid. (n.d.). PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- experiment 1 determination of solubility class. (n.d.).

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (n.d.). Benchchem.

- 6-Bromo-1H-indole-4-carboxylic acid Properties. (n.d.). EPA.

-

6-Bromo-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Crystallographic Communications, E68, o1019. Retrieved from [Link]

- 6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information.

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5133-5135. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). Molecules, 28(15), 5786. Retrieved from [Link]

- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts.

- 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid. (n.d.). Sigma-Aldrich.

-

Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019. Retrieved from [Link]

- methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate. (n.d.). Fluorochem.

-

Fekri, L. Z., Nikpassand, M., Mostaghim, S., & Marvi, O. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Organic Preparations and Procedures International, 53(3), 273-279. Retrieved from [Link]

- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.

- Process of preparing purified aqueous indole solution. (1992). U.S. Patent No. 5,085,991.

-

Do, Q. T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(11), 5778. Retrieved from [Link]

-

Indole. (n.d.). In Wikipedia. Retrieved from [Link]

- 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid. (n.d.). BLDpharm.

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2009). Journal of Chemical Information and Modeling, 49(3), 683-690. Retrieved from [Link]

- 6-Fluoro-1H-indole-3-carboxylic acid (1 x 5 g). (n.d.). Reagentia.

- 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid. (n.d.). Advanced ChemBlocks.

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules, 28(7), 3183. Retrieved from [Link]

Sources

- 1. safrole.com [safrole.com]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-bromo-5-fluoro-1H-indole-3-carboxylic acid | 1360931-06-1 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. asianpubs.org [asianpubs.org]

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid as a pharmaceutical building block

Advanced Pharmaceutical Building Block for Lead Optimization

Executive Summary

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS: 1360931-06-1) represents a high-utility scaffold in modern medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Unlike generic indole synthons, this molecule offers a pre-installed "orthogonal reactivity pair": a carboxylic acid at C3 for primary pharmacophore attachment and a bromine at C6 for library expansion via cross-coupling. Furthermore, the C5-fluorine atom serves as a strategic metabolic block, modulating the electron density of the indole ring and preventing oxidative metabolism at a typically vulnerable position.

This guide details the physicochemical profile, synthetic pathways, and strategic application of this core in developing kinase inhibitors and antiviral agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid |

| CAS Number | 1360931-06-1 |

| Molecular Formula | C₉H₅BrFNO₂ |

| Molecular Weight | 258.05 g/mol |

| Appearance | Light green to off-white powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Water |

| pKa (Calc) | ~4.2 (Carboxylic acid), ~16 (Indole NH) |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |

Structural Logic: The "Tri-Vector" Advantage

The utility of this building block lies in its specific substitution pattern, which addresses three common challenges in drug design simultaneously.

-

Vector A (C3-COOH): The primary "warhead" attachment point. Indole-3-carboxamides are privileged structures in kinase inhibitors (e.g., JAK, VEGFR) and antivirals.

-

Vector B (C5-Fluoro): Metabolic Shielding. In unsubstituted indoles, the C5 position is electron-rich and prone to Cytochrome P450 hydroxylation. Fluorine substitution blocks this metabolic soft spot while exerting a strong electron-withdrawing effect (

) that lowers the pKa of the indole NH, potentially strengthening hydrogen bond donor capability. -

Vector C (C6-Bromo): Diversity Handle. The C6 position allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the exploration of chemical space deep within a protein binding pocket.

Synthetic Pathways

While the acid is commercially available, in-house synthesis from the precursor 6-bromo-5-fluoroindole (CAS 259860-08-7) is often required for scale-up or isotopic labeling. The most robust method avoids the low-yielding Vilsmeier-Haack oxidation and instead utilizes the Trichloroacetyl Chloride method.

Protocol: Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Reaction Scheme:

-

Acylation: Indole +

-

Hydrolysis: Intermediate +

Step-by-Step Methodology:

-

Acylation:

-

Dissolve 6-bromo-5-fluoroindole (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Cool to 0°C under nitrogen.

-

Add Trichloroacetyl chloride (1.2 eq) dropwise. Caution: Exothermic.

-

Allow to warm to RT and stir for 2 hours. The product usually precipitates.

-

Quench: Pour into ice water. Filter the solid (3-trichloroacetyl-6-bromo-5-fluoroindole).

-

Note: The electron-withdrawing nature of F and Br may slow this reaction compared to bare indole; mild heating (40°C) may be required if TLC shows incomplete conversion.

-

-

Hydrolysis:

-

Suspend the wet cake from Step 1 in a mixture of KOH (4.0 eq) in MeOH/Water (3:1).

-

Reflux for 4–6 hours.

-

Cool to RT and evaporate MeOH under reduced pressure.

-

Acidification: Dilute with water and acidify to pH 3 with 1N HCl.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 75–85% overall.

Derivatization & Application Strategy

The power of this building block is best realized through Orthogonal Functionalization . A common workflow involves establishing the amide bond first (C3), followed by cross-coupling (C6), to avoid potential interference of the carboxylic acid in palladium-catalyzed cycles.

Workflow Diagram: Divergent Synthesis

Critical Experimental Note: Suzuki Coupling on 6-Bromoindoles

Coupling at the C6 position of free (NH) indoles can be challenging due to deprotonation of the indole nitrogen interfering with the Pd-cycle.

-

Solution: Use a base that is strong enough to activate the boronic acid but not strong enough to deprotonate the indole NH (pKa ~16), or protect the nitrogen (e.g., SEM, Boc) if using strong bases.

-

Recommended System:

(5 mol%),

Safety & Handling

-

Hazards: Irritant (H315, H319, H335). The trichloroacetyl chloride used in synthesis is corrosive and lachrymatory.

-

Stability: The carboxylic acid moiety is stable, but the indole ring is sensitive to light and oxidation over long periods. Store in amber vials.

-

Regulatory: Not listed as a controlled substance.

References

-

Synthesis of Indole-3-Carboxylic Acids

- Title: An Improved Synthesis of Indole-3-carboxylic Acids.

- Source: Synthetic Communic

-

URL:[Link]

-

Antiviral Activity of Indole-3-Carboxylic Derivatives

-

Physical Properties & Safety Data

- Title: 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid Compound Summary.

- Source: PubChem (NIH).

-

URL:[Link]

- General Indole Reactivity: Title: Indole-3-carboxylic acid synthesis via Trichloroacetyl Chloride. Source: ChemicalBook Protocols.

Sources

- 1. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PDF (English) - Narovlyansky - Acta Naturae [actanaturae.ru]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of Halogenated Indole-3-Carboxylic Acid Derivatives

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of halogenated indole-3-carboxylic acid derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. We delve into field-proven methodologies for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD). The core of this guide focuses on the causal relationships between halogen substitution and the resulting supramolecular architecture, with a detailed exploration of hydrogen and halogen bonding. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, in-depth protocols.

Introduction: The Significance of Halogenated Indole-3-Carboxylic Acids

The indole-3-carboxylic acid scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds, including auxins and various pharmaceuticals.[1][2] Halogenation of this scaffold is a key strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3][4] The introduction of halogen atoms (F, Cl, Br, I) provides a powerful tool to fine-tune molecular interactions within a crystal lattice, influencing solubility, polymorphism, and bioavailability.[5][6] Understanding the three-dimensional arrangement of these molecules in the solid state is therefore paramount for rational drug design and the development of crystalline materials with desired properties.

The primary tool for this is Single-Crystal X-ray Diffraction (SC-XRD), a powerful analytical technique that provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[7][8] This guide will walk through the critical steps, from obtaining suitable crystalline material to interpreting the rich data a crystal structure provides.

Synthesis and Material Preparation

The synthesis of halogenated indole-3-carboxylic acid derivatives typically involves two key stages: halogenation of the indole ring and introduction of the carboxylic acid group, or vice-versa. The choice of synthetic route can be influenced by the desired halogen and its position on the indole ring.

Field-Proven Synthetic Protocol: Synthesis of 5-Bromo-1H-indole-3-carboxylic acid

This protocol provides a reliable method for the synthesis of a common derivative, which can be adapted for other halogenated analogues.

Principle: This procedure involves the bromination of indole-3-carboxylic acid. The reaction leverages the reactivity of the indole ring towards electrophilic substitution. Using glacial acetic acid as a solvent provides a suitable medium for the reaction.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 g of Indole-3-carboxylic acid in 60 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the suspension to 120 °C until a clear solution is obtained.

-

Cooling: Cool the solution to 90 °C.

-

Bromination: Prepare a solution of 0.633 mL of bromine in 2 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture while maintaining the temperature at 90 °C.

-

Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.

-

Precipitation: After the reaction is complete, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes to allow for complete precipitation of the product.

-

Isolation and Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indole-3-carboxylic acid as a white solid.[9]

Self-Validation: The purity of the synthesized compound should be confirmed by ¹H NMR and mass spectrometry to ensure the correct product has been formed before proceeding to crystallization.[9]

The Art and Science of Crystallization

Growing high-quality single crystals is often the most challenging step in SC-XRD.[10] The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the final structure.[10] For indole derivatives, slow evaporation and vapor diffusion are commonly successful techniques.[11]

Recommended Crystallization Protocol: Slow Evaporation

Principle: This method relies on the slow evaporation of a solvent from a saturated solution of the compound, allowing molecules to arrange themselves into a well-ordered crystal lattice. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

Step-by-Step Methodology:

-

Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water) to find one in which the compound is sparingly soluble at room temperature.[12]

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent by gently warming and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the solvent.

Trustworthiness Check: A good quality crystal for SC-XRD should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a polarizing microscope.[10] It should exhibit uniform extinction of polarized light every 90 degrees of rotation.[10]

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[13] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[14]

Experimental Workflow

The workflow for an SC-XRD experiment can be summarized as follows:

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed in an X-ray diffractometer, where it is rotated in a beam of monochromatic X-rays. A detector records the intensities and positions of the diffracted X-ray spots.[13][14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, which is refined to yield the final atomic positions and thermal parameters.[7]

The fundamental principle behind this technique is Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d).[13][14]

Caption: Key intermolecular interactions in the crystal lattice.

Comparative Analysis

The specific halogen and its position on the indole ring have a significant effect on the resulting crystal structure. [5]The table below summarizes hypothetical crystallographic data for a series of 5-halogenated indole-3-carboxylic acids to illustrate these trends.

| Compound | Halogen (X) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Interactions |

| 1 | H | P2₁/c | 7.5 | 12.1 | 8.9 | 95.2 | N-H···O, O-H···O |

| 2 | F | P2₁/c | 7.6 | 12.0 | 9.0 | 95.8 | N-H···O, O-H···O |

| 3 | Cl | P-1 | 7.8 | 8.5 | 10.2 | 101.5 | N-H···O, O-H···O, C-Cl···O |

| 4 | Br | P-1 | 7.9 | 8.6 | 10.4 | 102.1 | N-H···O, O-H···O, C-Br···O |

Note: Data is representative and for illustrative purposes.

As seen in the table, the introduction of heavier halogens like Cl and Br can lead to a change in the crystal system (e.g., from monoclinic P2₁/c to triclinic P-1) and the emergence of halogen bonding as a significant structure-directing interaction. [5][6]

Conclusion and Future Outlook

The crystal structure analysis of halogenated indole-3-carboxylic acid derivatives provides invaluable insights into the principles of molecular recognition and crystal engineering. The delicate balance between strong hydrogen bonds and tunable halogen bonds allows for the rational design of solid-state properties. This guide has outlined the essential experimental and analytical framework for researchers in the field. Future work will likely focus on co-crystallization strategies to further modulate properties and the use of computational tools to predict crystal packing and polymorphism with greater accuracy. [15][16]The continued exploration of these fascinating structures will undoubtedly fuel further innovation in drug development and materials science.

References

-

Zhang, Y., et al. (2019). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm, 21(34), 5134-5144. Retrieved from [Link]

-

Tynik, I. A., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7013. Retrieved from [Link]

-

Shukla, R., et al. (2018). Similarities and differences in the crystal packing of halogen-substituted indole derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 376–384. Retrieved from [Link]

-

Houston, D. (2021, May 6). Editor's Collection: Halogen Bonding in Crystal Engineering. RSC Blogs. Retrieved from [Link]

-

Stilinović, V., et al. (2020). Halogen-bonded cocrystallization of racetam pharmaceuticals and perfluorinated iodobenzenes. CrystEngComm, 22(1), 103-111. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Groenewald, F., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 203. Retrieved from [Link]

-

Voth, A. R., et al. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(17), 3043. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

-

Schubert, M., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Molecules, 28(16), 5949. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

-

ACS Omega. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]

-

YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.

-

Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

- Google Patents. (n.d.). MX2015006871A - Crystallization process of tricyclic indole derivatives.

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

MDPI. (2025, January 15). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

-

GDC KATHUA. (n.d.). 10- Some Crystallographic Aspects of Indole derivatives. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of indole-3-carboxylic acid (1), 3-indolecarboxaldehyde (2),.... Retrieved from [Link]

-

SyncSci Publishing. (2025, September 5). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved from [Link]

-

Molecules. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]

-

Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogenated Organic Compounds - A Global Perspective. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

-

ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

-

MDPI. (2010, April 28). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved from [Link]

-

PubChemLite. (n.d.). Indole-3-carboxylic acid (C9H7NO2). Retrieved from [Link]

Sources

- 1. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Similarities and differences in the crystal packing of halogen-substituted indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. excillum.com [excillum.com]

- 9. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Halogen-bonded cocrystallization of racetam pharmaceuticals and perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Abstract & Strategic Overview

The amide coupling of 6-bromo-5-fluoro-1H-indole-3-carboxylic acid presents a distinct set of challenges in medicinal chemistry. Unlike simple benzoic acids, the indole-3-carboxylic acid moiety is electronically deactivated toward nucleophilic attack due to the resonance donation of the indole nitrogen lone pair into the carbonyl system. Furthermore, the unprotected indole nitrogen (N1) poses a risk of competitive N-acylation (dimerization), particularly when the 5-fluoro and 6-bromo substituents increase the acidity of the N-H bond via inductive electron withdrawal.[1]

This guide provides two validated protocols:

-

Method A (HATU): The "Gold Standard" for discovery chemistry, prioritizing high conversion for small-scale/library synthesis.

-

Method B (T3P): The "Process-Ready" alternative, prioritizing safety, ease of workup, and suppression of epimerization (if chiral amines are used).[1]

Chemical Analysis & Pre-Flight Check[1]

Before initiating synthesis, the researcher must account for the specific electronic and physical properties of the substrate.

| Feature | Impact on Reaction | Mitigation Strategy |

| Indole C3-Carbonyl | Deactivated Electrophile: The resonance structure pushes electron density to the carbonyl oxygen, making the carbon less susceptible to amine attack. | Requires high-potency coupling agents (HATU, T3P) rather than standard EDC/NHS.[1] |

| Indole N-H (N1) | Competitive Nucleophile: The 5-F/6-Br EWGs lower the pKa of the N-H, making it more acidic and prone to deprotonation by base, leading to N-acylation byproducts. | Avoid large excesses of base. Use DIPEA (sterically hindered).[1] If N-acylation occurs, N-protection (Boc/Tos) is mandatory.[1] |

| 6-Br / 5-F Substituents | Solubility & Lipophilicity: These halogens significantly reduce solubility in standard ethereal solvents (THF, Et2O).[1] | Solvent Choice: DMF or DMSO is often required for the stock solution. |

| 6-Bromine Handle | Cross-Coupling Risk: The C-Br bond is a valuable handle for downstream Suzuki/Buchwald reactions. | Avoid reducing conditions (e.g., Pd contamination, harsh hydrogenation) during workup.[1] |

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal experimental path based on your specific constraints.

Figure 1: Decision matrix for reagent selection based on scale and amine nucleophilicity.[1]

Method A: High-Potency HATU Protocol (Discovery Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the highly reactive O-azabenzotriazolyl ester. The "Aza" nitrogen in the coupling reagent provides an intramolecular base effect (neighboring group participation) that accelerates amine attack, crucial for the deactivated indole-3-carboxylic acid.

Reagents & Stoichiometry[2][3][4][5][6]

-

Substrate: 1.0 equiv

-

Amine: 1.1 – 1.2 equiv

-

HATU: 1.2 – 1.5 equiv[1]

-

Base (DIPEA): 2.5 – 3.0 equiv (Strictly controlled)[1]

-

Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure

-

Dissolution: In a dry vial, dissolve 6-bromo-5-fluoro-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Note: If the solution is cloudy, mild sonication is permitted. Do not heat above 40°C to avoid decarboxylation.

-

-

Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes.

-

Activation: Add HATU (1.2 equiv) in one portion.

-

Critical Check: The solution usually turns yellow/orange. Stir for only 5–10 minutes .

-

Warning: Extended activation times (>30 mins) without amine increase the risk of the indole nitrogen reacting with the active ester (dimerization).[1]

-

-

Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA alongside the amine.[1]

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[2]

-

Success Marker: Disappearance of the acid peak (M+H ~258/260) and appearance of Product (M+H).[1]

-

-

Workup (Small Scale):

Method B: Scalable T3P Protocol (Process Scale)[1]

Rationale: T3P (Propylphosphonic anhydride) drives coupling with low epimerization risk and very high safety.[1] The byproducts are water-soluble phosphonates, eliminating the need for difficult urea removal (common with EDC/DCC) or removal of tetramethylurea (from HATU).[1]

Reagents & Stoichiometry[2][3][4][5][6]

-

Substrate: 1.0 equiv

-

Amine: 1.1 – 1.2 equiv

-

T3P: 2.0 equiv (supplied as 50% w/w solution in EtOAc or DMF)

-

Base (Pyridine or DIPEA): 3.0 – 4.0 equiv[1]

-

Solvent: EtOAc (preferred) or 2-MeTHF. If solubility is poor, use DMF/EtOAc (1:4).[1]

Step-by-Step Procedure

-

Slurry: Charge the indole acid (1.0 equiv) and the Amine (1.1 equiv) into the flask with EtOAc (or solvent mix).

-

Note: T3P allows "all-in-one" mixing, unlike HATU where pre-activation is sometimes preferred.

-

-

Base Addition: Add Pyridine (3.0 equiv).

-

Why Pyridine? It is a milder base than DIPEA, reducing the risk of indole N-deprotonation while sufficiently catalyzing the T3P cycle.

-

-

Reagent Addition: Add T3P solution (2.0 equiv) dropwise over 5 minutes.

-

Exotherm: Mild exotherm may occur; cool to 0°C if scale >10g.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.[1]

-

-

Workup:

Troubleshooting & "Self-Validating" Logic

Use this section to diagnose failure modes.

| Observation (LCMS/NMR) | Root Cause | Corrective Action |

| Mass = Target + 256/258 (Dimer) | N-Acylation: The indole NH of one molecule reacted with the activated ester of another. | 1. Reduce Base loading. 2. Switch to Method B (T3P/Pyridine).[1] 3. Protect N1: Install a Boc group (Boc₂O, DMAP, cat.) before coupling.[1] |

| Mass = Target + 99 (Guanylation) | HATU Side Reaction: The amine reacted with the HATU uronium center instead of the carbonyl. | 1. Ensure acid is pre-activated for 5 mins before adding amine. 2. Switch to T3P. |

| Low Conversion (<20%) | Poor Activation: Indole-3-COOH is too deactivated. | 1. Switch solvent to DMSO to ensure full solubility. 2. Heat reaction to 60°C (Method B only). |

| Starting Material Persists | Solubility Limit: The acid precipitated out upon addition of non-polar reagents. | Use a "Solvent Switch" protocol: Dissolve acid in minimum DMSO, then dilute with EtOAc for the reaction. |

Mechanism of Potential Failure (N-Acylation)

The diagram below illustrates the competition between the desired path and the N-acylation failure mode.

Figure 2: Competitive pathways. Path A is favored by using a good nucleophile (amine) and avoiding large excess of base which promotes Path B.[1]

Safety & Handling

-

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid: Treat as a potential irritant. The halogenated nature suggests potential persistence; avoid environmental release.

-

HATU: Potent sensitizer. Can cause respiratory sensitization. Weigh in a fume hood.

-

T3P: Corrosive. Reacts vigorously with water/alcohols.

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005).[1][5] Amide bond formation and peptide coupling.[2][5][6] Tetrahedron, 61(46), 10827–10852.[1][5] Link[1]

- Authoritative review on coupling reagents including H

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][7][8] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

- Source for T3P process scalability and safety profiles.

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

- Discussion on side reactions including guanylation and racemiz

-

MacMillan, D. S., et al. (2013).[1] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation with Acid-Labile Protecting Groups. Organic Letters, 15(5), 1096–1099.[1] Link[1]

- Valid

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. synplechem.com [synplechem.com]

- 6. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Efficiency Activation of Sterically Hindered Indole Carboxylic Acids via EDC-HOBt

Executive Summary

The activation of sterically hindered indole carboxylic acids (e.g., indole-2-carboxylic acid, 7-substituted indoles) presents a unique challenge in medicinal chemistry. Standard protocols often result in low yields due to the reduced electrophilicity of the carbonyl carbon and the propensity for

This guide details a robust EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole) protocol specifically engineered for these difficult substrates. Unlike generic amide coupling, this method emphasizes pre-activation and solvent polarity modulation to stabilize the active ester intermediate, ensuring high conversion rates even with electron-deficient or bulky amines.

Mechanistic Insight & The "Pre-Activation" Necessity

For unhindered substrates, reagents are often mixed simultaneously. However, for sterically hindered indoles, the rate of amine attack is kinetically slow. If the amine is added too early, the unstable

The Solution: We utilize HOBt not just to suppress racemization, but to "trap" the unstable

Pathway Visualization

The following diagram illustrates the critical "Pre-Activation Window" required for hindered substrates.

Figure 1: The EDC/HOBt catalytic cycle.[1][2][3][4][5] Note the competition between Active Ester formation and the N-Acylurea "Dead End." Pre-activation ensures the pathway follows the solid arrows.

Critical Optimization Parameters

To succeed with hindered indoles, the following parameters must be strictly controlled.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Anhydrous DMF or NMP | DCM is standard for simple couplings but often fails here. Polar aprotic solvents like DMF stabilize the polar transition state and improve the solubility of rigid indole scaffolds [1]. |

| Stoichiometry | 1.2 - 1.5 eq (EDC/HOBt) | Higher equivalents drive the equilibrium toward the active ester. Hindered acids often require 1.5 eq to overcome sluggish kinetics. |

| Pre-activation | 30 - 60 mins | Crucial. Allows the accumulation of the OBt-ester. Without this, the slow amine attack allows the |

| Base (DIPEA) | 2.0 - 3.0 eq | Essential if the amine is a salt (e.g., HCl salt). Also ensures the indole carboxylic acid is deprotonated for the initial attack on EDC. |

| Temperature | 0°C | Start at 0°C to control exotherm and prevent immediate side-reactions, then warm to Room Temperature (RT) to drive the reaction. |

Detailed Experimental Protocol

Target: Coupling of Indole-2-carboxylic acid (1.0 mmol) with a secondary amine.

Reagents:

-

Substrate: Indole-2-carboxylic acid (161 mg, 1.0 mmol)

-

Coupling Agent: EDC·HCl (288 mg, 1.5 mmol)

-

Additive: HOBt (anhydrous) (203 mg, 1.5 mmol)

-

Base: DIPEA (

-Diisopropylethylamine) (348 µL, 2.0 mmol) -

Solvent: Anhydrous DMF (5 mL)

Step-by-Step Workflow:

-

Preparation of Active Ester (Pre-activation):

-

In a flame-dried round-bottom flask under Nitrogen (

) or Argon, dissolve the Indole carboxylic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M). -

Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) in one portion.

-

Optional: If the acid is highly insoluble, add 1.0 eq of DIPEA here to assist dissolution.

-

Stir at 0°C for 15 minutes , then warm to Room Temperature (RT) and stir for 45 minutes .

-

Checkpoint: The solution typically turns from cloudy to clear or slightly yellow as the active ester forms.

-

-

Amine Addition:

-

While the active ester is forming, prepare a separate solution of the Amine (1.1 – 1.2 eq) and DIPEA (remaining base) in minimal DMF.

-

Add the amine solution dropwise to the activated acid mixture.

-

Note: If the amine is valuable/scarce, it can be added directly as a solid, but solution addition is preferred to prevent hot-spots.

-

-

Reaction Monitoring:

-

Stir at RT for 12–24 hours . Hindered indoles rarely reach completion in <4 hours.

-

Monitor via LC-MS or TLC. Look for the disappearance of the active ester (often more polar than the starting material on Reverse Phase).

-

-

Workup (The "Wash" Strategy):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

-

Acid Wash: Wash

with 10% Citric Acid or 1M HCl .-

Why? This removes unreacted amine, DIPEA, and the water-soluble EDC-urea byproduct [2].

-

-

Base Wash: Wash

with Saturated-

Why? This removes unreacted carboxylic acid and HOBt.

-

-

Brine Wash: Wash

with saturated NaCl to remove residual DMF. -

Dry over

, filter, and concentrate in vacuo.

-

Troubleshooting & Optimization Matrix

If the standard protocol yields <50%, apply these corrective actions.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Acid remains) | Active ester formation failed or hydrolyzed. | Increase pre-activation time to 2 hours. Ensure DMF is anhydrous (water kills the active ester). |

| N-Acylurea Side Product | Rearrangement occurred faster than amine attack. | The amine is too sterically hindered. Switch from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole), which creates a more reactive ester via the neighboring group effect [3]. |

| Precipitate during reaction | Urea byproduct or product insolubility.[6] | If the precipitate is the product, filter and wash with water/ether. If it's urea, proceed to aqueous workup (EDC urea is water-soluble).[6] |

| Racemization (if chiral) | Base-mediated proton abstraction. | Reduce DIPEA equivalents to 1.0 eq (or strictly match amine salt). Keep temperature at 0°C for the entire duration. |

References

-

National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[5] (Context on HOBt/HOAt alternatives). [Link]

Sources

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

HPLC purification methods for polar halogenated indole carboxylic acids

Application Note: High-Purity Isolation of Polar Halogenated Indole Carboxylic Acids

Abstract & Introduction

The purification of halogenated indole carboxylic acids presents a "polarity paradox" that frequently causes failure in standard C18 workflows. These molecules possess a hydrophobic, electron-rich indole core modified by lipophilic halogens (Cl, Br, F, I), yet they carry a highly polar, ionizable carboxylic acid moiety.

Standard Reverse Phase (RP) methods often fail due to two opposing mechanisms:

-

Dewetting/Phase Collapse: The high aqueous content required to retain the polar acid group causes C18 chains to collapse.[1]

-

Lack of Selectivity: Conventional C18 interactions are dominated by hydrophobicity, failing to resolve positional isomers of halogenation (e.g., 5-bromo vs. 6-bromo isomers) which are common synthetic byproducts.

This guide details a targeted protocol utilizing Pentafluorophenyl (PFP) stationary phases and pH-controlled mobile phases . We prioritize PFP phases for their ability to engage in

Physicochemical Profiling & Column Selection

Before method development, the analyte's behavior must be mapped. Indole-3-carboxylic acids typically exhibit a pKa between 3.5 and 4.2. To retain these on a hydrophobic column, the carboxylic acid must be protonated (neutral).

Mechanism of Action: Why PFP?

While C18 relies solely on dispersive (hydrophobic) interactions, PFP phases offer a multi-modal retention mechanism critical for halogenated indoles:

- Interactions: The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich indole core.

-

Dipole-Dipole: Strong interaction with the polarized carbon-halogen bonds of the analyte.

-

Shape Selectivity: Superior resolution of positional isomers (regioisomers).

Decision Matrix: Stationary Phase Selection

Figure 1: Decision matrix for stationary phase selection based on molecular halogenation and polarity.

Detailed Protocol 1: Analytical Scouting (Method Development)

Objective: Establish retention, check peak shape, and verify separation of impurities before scale-up.

Reagents:

-

Solvent A: 0.1% Formic Acid in Water (Milli-Q). Note: pH ~2.7 ensures protonation of the carboxyl group.

-

Solvent B: Acetonitrile (HPLC Grade).

-

Column: Fluorophenyl (PFP) or Polar-Embedded C18, 4.6 x 100 mm, 2.7 µm or 3.5 µm.

System Parameters:

-

Temperature: 40°C (Improves mass transfer and peak symmetry).

-

Detection: UV 280 nm (Indole absorption) and 254 nm.

Gradient Table (Scouting):

| Time (min) | % Solvent B | Interaction Mode |

| 0.0 | 5 | Initial Loading (High Aqueous) |

| 10.0 | 95 | Elution of Hydrophobic Halogens |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

| 15.0 | 5 | Ready for next injection |

Success Criteria (Self-Validating):

-

Retention Factor (

): Target -

Tailing Factor (

): Must be

Detailed Protocol 2: Preparative Scale-Up

Objective: Isolate >100 mg of material with >98% purity.

The Solubility Challenge: Halogenated indoles are often insoluble in the acidic mobile phase but soluble in DMSO. Injecting a large plug of DMSO into a high-aqueous stream causes the analyte to precipitate inside the column ("crashing out"), leading to blockages and poor separation.

Solution: Use At-Column Dilution (ACD) or a "Sandwich Injection" technique.

Scale-Up Calculations (The Math of Integrity)

To maintain the separation quality achieved in Protocol 1, you must scale flow rate based on the column cross-sectional area.[5]

-

Example: Scaling from 4.6 mm ID to 21.2 mm ID column.

- .

Workflow Diagram

Figure 2: Preparative workflow emphasizing DMSO management and collection logic.

Step-by-Step Purification Protocol:

-

System Setup: Install a 21.2 x 150 mm PFP Prep column (5 µm particle size).

-

Equilibration: Flush with 5% B at 21 mL/min for 10 minutes.

-

Sample Loading (Sandwich Injection):

-

Gradient Execution: Run the scaled gradient (same slope as analytical, adjusted for time).

-

Fraction Collection: Set collection based on UV threshold (e.g., 20 mAU) and peak slope to reject baseline drift.

-

Post-Run: Immediately neutralize fractions if using TFA (add small amount of Ammonium Bicarbonate) to prevent acid-catalyzed degradation during drying, although indole carboxylic acids are generally stable.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions or partial ionization of COOH. | 1. Lower pH (use TFA instead of Formic). 2. Increase buffer strength (add 20mM Ammonium Formate pH 3). |

| Split Peaks | Sample solvent incompatibility (DMSO effect). | 1. Reduce injection volume. 2. Use "At-Column Dilution" (pump aqueous buffer into the sample loop during injection). |

| Fronting | Column overload. | Decrease mass load or increase column diameter. |

| Carryover | Halogenated compounds sticking to injector rotor. | Implement a needle wash with 50:50 Methanol:Isopropanol (stronger solubilizer than ACN). |

References

-

Agilent Technologies. (2014).[8] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

-

Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]

-

Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]

-

PubChem. Indole-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility of Polyhalogenated Indole Carboxylic Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polyhalogenated indole carboxylic acids. These complex molecules, while promising for a range of applications, often present significant solubility challenges in organic solvents. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to overcome these hurdles in your experimental work. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common solubility issues encountered during experimental work with polyhalogenated indole carboxylic acids in a direct question-and-answer format.

Question 1: My polyhalogenated indole carboxylic acid won't dissolve in common non-polar and moderately polar organic solvents like hexanes, toluene, or dichloromethane. Why is this happening, and what should I do?

Answer:

This is a frequent challenge that stems from the unique molecular architecture of your compound. Polyhalogenated indole carboxylic acids possess a dual nature: a large, rigid, and generally non-polar indole ring system, and a highly polar carboxylic acid functional group.

-

The "Why": The carboxylic acid group is capable of strong intermolecular hydrogen bonding, forming dimers in many solvents. This self-association significantly increases the energy required to solvate individual molecules.[1] While the polyhalogenated indole ring is non-polar, the strong interactions of the carboxyl groups can dominate, leading to poor solubility in non-polar solvents that cannot disrupt these hydrogen bonds.

-

What to do:

-

Introduce Polarity: Your first step should be to try more polar, protic, or aprotic solvents.

-

Protic Solvents: Alcohols like ethanol or methanol can be effective as they can both donate and accept hydrogen bonds, thereby disrupting the carboxylic acid dimers and solvating the carboxyl group.[1]

-

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid proton.[2] Be mindful that removal of these high-boiling point solvents can be challenging.

-

-

Co-solvent Systems: If a single solvent is not effective or not compatible with your downstream application, a co-solvent system can be a powerful tool. Start by dissolving your compound in a minimal amount of a highly polar solvent (e.g., DMSO, DMF) to create a concentrated stock solution. Then, slowly add this stock solution to your bulk solvent (e.g., a buffer or less polar organic solvent) with vigorous stirring. This technique, often used in drug discovery, helps to keep the compound in a solvated state.

-

Question 2: I've managed to dissolve my compound in a polar aprotic solvent, but it precipitates when I add it to my reaction mixture or analytical sample. How can I prevent this?

Answer:

This phenomenon, known as "crashing out," occurs when the final concentration of your compound in the mixed solvent system exceeds its solubility limit.

-

The "Why": The addition of a less polar "anti-solvent" to your polar stock solution changes the overall polarity of the medium. If the final solvent mixture is not polar enough to maintain the solvation of your polyhalogenated indole carboxylic acid, it will precipitate.

-

What to do:

-

Optimize the Co-solvent Ratio: Systematically experiment with different ratios of your polar stock solvent to the bulk solvent to find a balance that maintains solubility without negatively impacting your experiment.

-

pH Adjustment (for aqueous-organic mixtures): If your bulk solvent is aqueous or has a protic component, you can leverage the acidic nature of the carboxylic acid. By adding a small amount of a suitable base (e.g., triethylamine, diisopropylethylamine for organic systems; or NaOH, KOH for aqueous systems), you can deprotonate the carboxylic acid to form a carboxylate salt. This salt form is significantly more polar and often more soluble. Remember to consider the compatibility of the base with your experimental conditions.

-

Use of Solubilizing Agents: For particularly challenging compounds, consider the use of non-ionic surfactants or other solubilizing agents in your final mixture, if your experimental design allows. These can form micelles that encapsulate the non-polar regions of your molecule, enhancing its solubility.

-

Question 3: Does the type and position of the halogen atoms on the indole ring affect solubility?

Answer:

Absolutely. The nature and placement of the halogen substituents have a subtle but important impact on the molecule's overall physicochemical properties.

-

The "Why":

-

Electronegativity and Inductive Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect.[3][4] This can influence the acidity of the carboxylic acid. For instance, halogen substitution on the benzene ring portion of the indole can increase the acidity of the carboxylic acid, which can in turn affect its solubility in basic media.

-

Polarizability and van der Waals Interactions: As you move down the halogen group from fluorine to iodine, the polarizability of the atom increases. While all halogens are more electronegative than carbon, the larger, more polarizable halogens (Br, I) can participate in stronger van der Waals interactions with non-polar solvents. However, this effect is often secondary to the influence of the carboxylic acid group.

-

Crystal Packing: The position of the halogens can significantly influence how the molecules pack in the solid state.[5] This affects the crystal lattice energy, which is the energy required to break apart the solid structure. A more stable crystal lattice will generally lead to lower solubility.

-

-

What to consider: While it is difficult to predict the exact solubility trends without experimental data, be aware that different polyhalogenated isomers of the same indole carboxylic acid may exhibit different solubility profiles. Therefore, the optimal solvent system may vary between closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for a new polyhalogenated indole carboxylic acid of unknown solubility?

A: A good starting point is a polar aprotic solvent like DMF or DMSO, as they are generally effective at dissolving carboxylic acids. If high-boiling point solvents are a concern, a polar protic solvent like ethanol or methanol is a reasonable alternative.

Q2: Can I heat the solvent to improve the solubility of my compound?

A: Yes, gently heating the mixture can often increase the rate of dissolution and the overall solubility. However, be cautious, as some indole derivatives can be thermally labile. Always check the stability of your compound at elevated temperatures before proceeding.

Q3: How does water content in my organic solvent affect solubility?

A: For some organic solvents, the presence of a small amount of water can surprisingly enhance the solubility of carboxylic acids.[6][7][8] This is because water can help to break up the carboxylic acid dimers through hydrogen bonding. However, in other cases, water can act as an anti-solvent, causing precipitation. The effect of water is highly system-dependent and should be evaluated on a case-by-case basis.

Q4: Are there any chemical modification strategies to improve solubility for good?

A: Yes, derivatization of the carboxylic acid group can permanently alter the solubility profile of your molecule. Converting the carboxylic acid to an ester or an amide will remove the ability to form strong hydrogen-bonded dimers, which often leads to improved solubility in less polar organic solvents. This is a common strategy in medicinal chemistry to improve the drug-like properties of a compound.

Experimental Protocol: Screening for an Optimal Co-solvent System

This protocol provides a systematic approach to identifying a suitable co-solvent system for a poorly soluble polyhalogenated indole carboxylic acid.

Objective: To determine a co-solvent ratio that maintains the solubility of the target compound at the desired concentration.

Materials:

-

Polyhalogenated indole carboxylic acid

-

Primary solvent (a high-polarity solvent in which the compound is soluble, e.g., DMSO)

-

Secondary solvent (the bulk solvent for the experiment, e.g., acetonitrile, ethanol, or an aqueous buffer)

-

Vials or test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh a small amount of your polyhalogenated indole carboxylic acid.

-

Add the primary solvent (e.g., DMSO) dropwise while vortexing until the solid is completely dissolved. Aim for a high but manageable concentration (e.g., 10-50 mg/mL).

-

-

Set up a Titration Series:

-

In a series of labeled vials, add increasing volumes of the secondary solvent.

-

To each vial, add a fixed volume of your concentrated stock solution.

-

Vortex each vial immediately after adding the stock solution.

-

-

Observe for Precipitation:

-

Visually inspect each vial for any signs of precipitation (cloudiness, solid particles).

-

Allow the vials to stand at room temperature for a set period (e.g., 30 minutes) and re-examine.

-

-

Determine the Optimal Ratio:

-

The highest ratio of secondary to primary solvent that remains a clear solution is your optimal co-solvent system for that concentration.

-

Data Presentation: Solubility Trends

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexanes, Toluene | Poor | Cannot disrupt the strong hydrogen bonding of the carboxylic acid dimers. |

| Halogenated | Dichloromethane, Chloroform | Poor to Moderate | Can offer some dipole-dipole interactions, but generally not sufficient to overcome dimer formation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | Strong hydrogen bond acceptors that can effectively solvate the carboxylic acid proton.[2] |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Can act as both hydrogen bond donors and acceptors, disrupting dimers and solvating the carboxyl group.[1] |

| Aqueous (acidic) | Water, pH < 4 | Very Poor | The carboxylic acid will be in its protonated, less polar form. |

| Aqueous (basic) | Water + Base, pH > 8 | Good | The carboxylic acid will be deprotonated to the more polar and soluble carboxylate salt. |

Visualization of the Decision-Making Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of a polyhalogenated indole carboxylic acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 8. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes [escholarship.org]

Technical Support Center: Stability & Synthesis of Indole-3-Carboxylic Acids

Topic: Preventing decarboxylation of indole-3-carboxylic acids during heating Audience: Researchers, Medicinal Chemists, and Process Chemists Status: Active Support Guide

Introduction: The "Electronic Trap" of C3

Why is this happening? Indole-3-carboxylic acids (I3CA) are notoriously unstable because the indole C3 position is highly electron-rich (enamine-like). Unlike typical benzoic acids, I3CAs are susceptible to thermal decarboxylation , often occurring well below their melting points.

The driving force is the formation of a protonated intermediate (or zwitterion) where the indole nitrogen’s lone pair pushes electron density to C3, facilitating the cleavage of the C-C bond and release of CO₂. This process is acid-catalyzed and thermally accelerated .

Module 1: Diagnostic & Triage (FAQ)

Q1: My reaction mixture turned dark brown/black upon heating. Is my product gone? A: Likely, yes. This is the "Indole Polymerization Signature."

-

Cause: Decarboxylation yields the parent indole. Indoles are prone to oxidative polymerization (forming indigo-like oligomers) when exposed to air and heat, leading to dark tars.

-

Verification: Check TLC. The decarboxylated indole is significantly less polar than the starting carboxylic acid. If you see a non-polar spot and a baseline streak, decarboxylation has occurred.

Q2: I tried to make the acid chloride using SOCl₂ at reflux, but I got no product. Why? A: You likely synthesized the decarboxylated indole or a dimer.

-

Mechanism: Thionyl chloride generates HCl as a byproduct. High temperature + strong acid (HCl) + electron-rich ring = rapid decarboxylation.

-

Solution: Avoid acid chlorides. Use activated esters (NHS, HOBt) or mixed anhydrides at low temperatures (see Module 3).

Q3: Can I use acidic washes during workup? A: Proceed with extreme caution.

-

Risk: While the solid acid is relatively stable, I3CA in solution (especially in organic solvents with trace aqueous acid) can decarboxylate during concentration on a rotavap if the bath temperature exceeds 40°C.

Module 2: The Decarboxylation Mechanism

Understanding the enemy is critical. The diagram below illustrates the path of least resistance that you must block.

Figure 1: The acid-catalyzed thermal decarboxylation pathway. Note that the protonation of C3 is the rate-determining trigger.

Module 3: Prevention Strategies & Troubleshooting

Substituent Effects (Know Your Risk)

Not all I3CAs are equally unstable. Electron-Withdrawing Groups (EWGs) stabilize the molecule by reducing the electron density at C3, making protonation harder. Electron-Donating Groups (EDGs) accelerate decomposition.

| Substituent Type | Examples | Stability Risk | Recommended Max Temp |

| Strong EDG | -OMe, -OH, -NH₂ | CRITICAL | < 25°C (Ice Bath) |

| Weak EDG/Neutral | -Me, -H (Parent) | HIGH | < 40°C |

| Weak EWG | -Cl, -Br, -F | MODERATE | < 60°C |

| Strong EWG | -NO₂, -CN, -CO₂R | LOW | < 80°C |

Reaction Engineering: The "Safe Zone"

A. Solvent Selection

-

AVOID: High-boiling acidic solvents (Acetic acid) or high-boiling ethers that require excessive heat to remove (Diglyme).

-

PREFERRED: Aprotic polar solvents (DMF, DMAc, DMSO) allow reactions to proceed at lower temperatures due to better solubility.

-

TIP: If using EtOAc or DCM, ensure they are acid-free. Traces of HCl in DCM (from decomposition) can trigger I3CA loss.

B. Coupling Reagents (Amide Synthesis)

Never use thermal dehydration or unbuffered acid chloride generation.

-

Gold Standard: HATU / DIPEA or EDC / HOBt.

-

Why: These operate at pH ~8 (basic) and activate the carboxylate without protonating the ring.

-

-

Alternative: Mixed Anhydrides (Isobutyl chloroformate / NMM).

-

Condition: Must be done at -10°C to 0°C.

-

Module 4: Validated Experimental Protocols

Protocol A: "Cold-Activation" Amide Coupling

Use this for coupling I3CA to amines without decarboxylation.

Reagents:

-

Indole-3-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Concentration ~0.2 M)

Step-by-Step:

-

Dissolution: Charge I3CA and HATU into a flask. Add anhydrous DMF.

-

Base Addition (Critical): Cool the mixture to 0°C (ice bath). Add DIPEA dropwise.

-

Checkpoint: The solution typically turns yellow. Ensure pH is >8 (spot on wet pH paper). Basic conditions prevent the formation of the unstable protonated intermediate.

-

-

Activation: Stir at 0°C for 15 minutes.

-

Coupling: Add the amine.

-

Reaction: Allow to warm to Room Temperature (20-25°C) . Do NOT heat.

-

Monitoring: Monitor by HPLC or TLC. Reaction is usually complete in 2-4 hours.

-

Workup: Dilute with water (precipitate often forms) or extract with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Avoid 1M HCl washes.

Protocol B: Safe Isolation (Workup)

How to remove solvent without destroying the product.

-

Neutralization: If the reaction was acidic, neutralize with sat. NaHCO₃ before concentration.

-

Rotary Evaporation:

-

Set bath temperature to maximum 35°C .

-

Use a high-vacuum pump to remove solvents like DMF at this low temperature.

-

-

Storage: Store the solid product at -20°C, protected from light.

Module 5: Synthesis Decision Tree

Use this logic flow to determine the safest route for your specific substrate.

Figure 2: Decision matrix for selecting synthetic routes based on thermal requirements and substrate stability.

References

-

Mechanism of Decarboxylation

- Longridge, J. L., & Long, F. A. (1968). Acid-Catalyzed Decarboxylation of Indole-3-Carboxylic Acid. Journal of the American Chemical Society.

- Key Finding: Establishes the zwitterionic mechanism and pH dependence.

-

Substituent Effects & Catalysis

- Lu, Y., et al. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids. The Journal of Organic Chemistry.

- Key Finding: Hammett studies showing electron-donating groups accelerate decarboxylation; provides d

-

Alternative Coupling Strategies

-

Enzymatic/Biological Stability

-

Gahloth, D., et al. (2022).[2] Structural and biochemical characterization of the indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry.

- Key Finding: Highlights the reversibility of the reaction and stability conditions in aqueous buffers.

-

Sources

Technical Support Center: Palladium Remediation in Indole-3-Carboxylic Acid Synthesis

Topic: Removal of Palladium (Pd) Impurities from Indole-3-Carboxylic Acid (I3CA) Document ID: TS-I3CA-PD-001 Version: 2.1 (Current) Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary & Regulatory Context[1][2]

In the synthesis of Indole-3-Carboxylic Acid (I3CA) via Palladium-catalyzed carbonylation or cross-coupling (e.g., from 3-iodoindole), residual Pd often persists due to coordination with the indole nitrogen and the carboxylic acid moiety.

Regulatory Limits (ICH Q3D):

-

Oral Administration: < 10 ppm (based on 10g/day max daily dose).[1]

-

Parenteral Administration: < 1 ppm.

Core Strategy: This guide prioritizes a "Base-Acid Swing" extraction as the primary purification vector. This exploits the acidity of the carboxylic acid (pKa ~4.5) to separate it from non-polar Pd-ligand complexes. Silica-based scavengers are recommended only as a secondary "polishing" step.

Primary Protocol: The "Base-Acid Swing" Extraction

Use this method first. It is the most cost-effective and scalable method for removing bulk Palladium-phosphine complexes.

Mechanism of Action

Indole-3-carboxylic acid can be deprotonated by mild base to form a water-soluble carboxylate salt. Most Pd-catalysts (e.g.,

Step-by-Step Protocol

Reagents:

-

Sodium Bicarbonate (

) saturated solution OR 1M NaOH. -

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Acid: 1M HCl or 1M

.

Workflow:

-

Dissolution: Dissolve the crude reaction mixture in EtOAc. (If the product has precipitated, filter it first, but this protocol assumes a crude reaction solution).

-